molecular formula C8H6BrF2NO3 B1412532 6-Bromo-2-difluoromethoxy-4-nitrotoluene CAS No. 1804409-40-2

6-Bromo-2-difluoromethoxy-4-nitrotoluene

Cat. No.: B1412532
CAS No.: 1804409-40-2
M. Wt: 282.04 g/mol
InChI Key: NKCHNQLYMGYQGN-UHFFFAOYSA-N
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Description

6-Bromo-2-difluoromethoxy-4-nitrotoluene is a chemical compound with the molecular formula C8H6BrF2NO3 It is characterized by the presence of bromine, difluoromethoxy, and nitro functional groups attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-difluoromethoxy-4-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-difluoromethoxy-4-nitrotoluene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-difluoromethoxy-4-nitrotoluene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide or tetrahydrofuran and catalysts such as palladium or copper.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: The major product is 6-Bromo-2-difluoromethoxy-4-aminotoluene.

    Oxidation Reactions: Products include 6-Bromo-2-difluoromethoxy-4-nitrobenzoic acid and related compounds.

Scientific Research Applications

6-Bromo-2-difluoromethoxy-4-nitrotoluene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-difluoromethoxy-4-nitrotoluene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, difluoromethoxy, and nitro groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-difluoromethoxy-6-nitrotoluene
  • 3-Bromo-6-difluoromethoxy-2-nitrotoluene
  • 6,6′-Dibromoindigo

Uniqueness

6-Bromo-2-difluoromethoxy-4-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-6(9)2-5(12(13)14)3-7(4)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCHNQLYMGYQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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